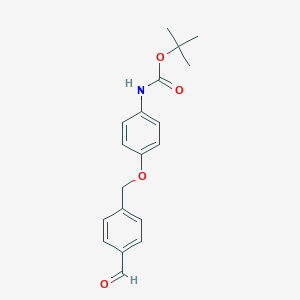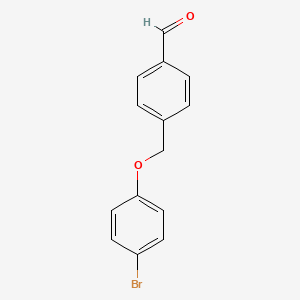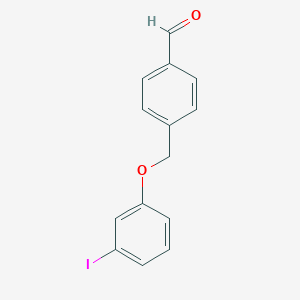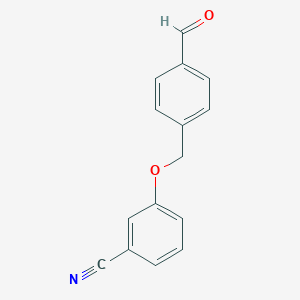
4-((4-Iodophenoxy)methyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Iodophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11IO2. It is characterized by the presence of an iodophenoxy group attached to a benzaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 4-iodophenol with benzyl chloride under basic conditions to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
4-((4-Iodophenoxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: 4-((4-Iodophenoxy)methyl)benzoic acid
Reduction: 4-((4-Iodophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-((4-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-((4-Iodophenoxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the iodine atom is replaced by a nucleophile, facilitated by the catalyst, leading to the formation of new carbon-nucleophile bonds .
相似化合物的比较
Similar Compounds
- 4-((4-Bromophenoxy)methyl)benzaldehyde
- 4-((4-Chlorophenoxy)methyl)benzaldehyde
- 4-((4-Fluorophenoxy)methyl)benzaldehyde
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 4-((4-Iodophenoxy)methyl)benzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable. This can influence the compound’s reactivity and the types of reactions it can undergo. For example, the iodine atom can be more easily substituted by nucleophiles compared to bromine, chlorine, or fluorine .
属性
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLEJVXEUESLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8171654.png)
![2-(6-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)acetic acid](/img/structure/B8171662.png)









